4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid
Overview
Description
4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid is an organic compound that combines the functionality of a nitro group, a benzoic acid, and a t-butyl ester group. This complex molecular architecture finds usage in various fields, including synthetic chemistry and pharmaceutical development, due to its versatile reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 2-nitrobenzoic acid.
Esterification: : The initial step involves converting the 2-nitrobenzoic acid into its methyl ester derivative using methanol and sulfuric acid as a catalyst.
Tert-Butyl Protection: : The ester group is then replaced with a t-butyl ester group via transesterification using t-butanol and an acid catalyst like hydrochloric acid.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid.
Industrial Production Methods: For large-scale production, similar steps are followed, but reagents and catalysts are optimized for cost and efficiency. Automation and continuous flow chemistry techniques can be employed to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: : The benzoic acid and t-butyl ester groups allow for various substitution reactions, including nucleophilic aromatic substitution (S_NAr).
Hydrolysis: : Under acidic or basic conditions, the t-butyl ester can be hydrolyzed back to the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: : Palladium catalyst with hydrogen gas.
Substitution: : Various nucleophiles such as amines or thiols can be used.
Hydrolysis: : Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: : 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-aminobenzoic acid.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Hydrolysis: : 4-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry
Building Blocks: : Used as an intermediate in the synthesis of more complex organic molecules.
Prodrug Design: : Utilized in pharmaceutical chemistry to modify drug properties.
Biology
Bioconjugation: : Employed in attaching biochemical tags to proteins and other biomolecules for detection and analysis.
Medicine
Drug Development: : Serves as a precursor or intermediate in the synthesis of pharmaceutical agents.
Antibacterial Agents: : Its derivatives have been studied for antibacterial activity.
Industry
Materials Science: : Used in the preparation of polymer precursors and other materials with specialized properties.
Mechanism of Action
Reduction: : The nitro group reduction involves the transfer of electrons and protons, facilitated by a palladium catalyst, to form an amino group.
Molecular Targets and Pathways
The compound's reactivity with various biological molecules, such as proteins and nucleic acids, forms the basis of its applications in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic Acid: : Lacks the t-butyl ester group, resulting in different reactivity and applications.
4-Aminobenzoic Acid: : Contains an amino group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
The combination of the nitro group, benzoic acid, and t-butyl ester in 4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid confers unique reactivity patterns and makes it a valuable intermediate in both synthetic and medicinal chemistry.
This detailed article offers a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)7-4-5-8(10(14)15)9(6-7)13(17)18/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMITCOIYKPNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207798 | |
Record name | 4-(1,1-Dimethylethyl) 2-nitro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362469-92-9 | |
Record name | 4-(1,1-Dimethylethyl) 2-nitro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362469-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) 2-nitro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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